Phosphocholine Chloride Calcium Salt Tetrahydrate: A Comprehensive Technical Guide
Phosphocholine Chloride Calcium Salt Tetrahydrate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structure, properties, and biological significance of Phosphocholine chloride calcium salt tetrahydrate. This compound, a stable salt of the vital intermediate phosphocholine, is of significant interest in various research fields, including biochemistry, cell signaling, and drug delivery. This document offers a detailed overview of its chemical and physical characteristics, spectroscopic data for identification and quality control, and a summary of its role in cellular metabolism. Furthermore, it presents detailed experimental protocols for its characterization and a visualization of the key metabolic pathway in which it participates.
Chemical Structure and Properties
Phosphocholine chloride calcium salt tetrahydrate is a complex salt consisting of a phosphocholine zwitterion, a calcium cation, a chloride anion, and four molecules of water of hydration.[1][2] While a definitive crystal structure determined by X-ray crystallography is not publicly available, the molecular structure can be confidently inferred from its chemical formula, spectroscopic data, and known ionic interactions.
The core of the molecule is the phosphocholine moiety, which consists of a phosphate group esterified to the hydroxyl group of choline. Choline itself is a quaternary ammonium cation. The phosphate group carries a negative charge, which is balanced by the calcium ion (Ca²⁺) and the positively charged quaternary amine of the choline group, forming a stable salt. The chloride ion (Cl⁻) is also present to ensure overall charge neutrality of the crystalline solid. The "tetrahydrate" designation indicates the presence of four water molecules per formula unit, which are integral to the crystal lattice, likely through hydrogen bonding with the phosphate and choline moieties.
The IUPAC name for this compound is calcium;2-(trimethylazaniumyl)ethyl phosphate;chloride;tetrahydrate.[3] Its linear formula is often represented as CaO₃POCH₂CH₂N(Cl)(CH₃)₃ · 4H₂O.[2]
Data Presentation
| Property | Value | References |
| CAS Number | 72556-74-2 | [4] |
| Molecular Formula | C₅H₂₁CaClNO₈P | [3] |
| Molecular Weight | 329.73 g/mol | [4] |
| Appearance | White to almost white powder or crystals.[2] | [2] |
| Solubility | Soluble in water (100 mg/mL). | |
| Physical State | Solid at 20°C.[2] | [2] |
| Storage Temperature | -20°C | |
| Stability | Light-sensitive and hygroscopic.[2] | [2] |
Role in Biological Signaling Pathways
Phosphocholine is a key intermediate in the biosynthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes. The primary pathway for PC synthesis is the Kennedy pathway, also known as the CDP-choline pathway. In this pathway, choline is first phosphorylated to phosphocholine by choline kinase. Phosphocholine is then converted to CDP-choline, which finally reacts with diacylglycerol to form phosphatidylcholine.
The availability of phosphocholine can, therefore, influence the rate of membrane biosynthesis, which is critical for cell growth, proliferation, and signaling.
Phosphatidylcholine Biosynthesis (Kennedy Pathway)
Experimental Protocols
The characterization of Phosphocholine chloride calcium salt tetrahydrate relies on a combination of spectroscopic techniques to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the molecular structure of the phosphocholine moiety.
Methodology:
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Sample Preparation: Dissolve approximately 10-20 mg of Phosphocholine chloride calcium salt tetrahydrate in 0.6 mL of deuterium oxide (D₂O).
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¹H NMR Spectroscopy:
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Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
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Expected signals include:
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A singlet at approximately 3.2 ppm corresponding to the nine protons of the trimethylammonium group (-N(CH₃)₃).
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A multiplet around 3.6 ppm for the two protons of the methylene group adjacent to the quaternary amine (-CH₂-N⁺).
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A multiplet around 4.1 ppm for the two protons of the methylene group adjacent to the phosphate group (-CH₂-O-P).
-
-
-
¹³C NMR Spectroscopy:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Expected signals include:
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A signal around 54 ppm for the three equivalent methyl carbons of the trimethylammonium group.
-
A signal around 59 ppm for the methylene carbon adjacent to the phosphate group.
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A signal around 66 ppm for the methylene carbon adjacent to the quaternary amine.
-
-
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³¹P NMR Spectroscopy:
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Acquire a proton-decoupled ³¹P NMR spectrum.
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A single peak is expected, with its chemical shift being characteristic of a phosphomonoester.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
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Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1-2% of the sample. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the FTIR spectrum from 4000 to 400 cm⁻¹.
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Expected Absorptions:
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O-H Stretch: A broad band in the region of 3500-3200 cm⁻¹ due to the water of hydration.
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C-H Stretch: Bands in the 3000-2800 cm⁻¹ region corresponding to the methyl and methylene groups.
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P=O Stretch: A strong absorption around 1250-1200 cm⁻¹ characteristic of the phosphate group.
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P-O-C Stretch: Bands in the 1100-1000 cm⁻¹ region.
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C-N Stretch: Vibrations associated with the quaternary ammonium group in the 950-900 cm⁻¹ region.
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Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the phosphocholine cation.
Methodology:
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Sample Preparation: Prepare a dilute solution of the sample in an appropriate solvent, such as a water/methanol mixture.
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Data Acquisition: Use electrospray ionization (ESI) in positive ion mode.
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Expected Ion: The primary ion observed will be the phosphocholine cation [C₅H₁₄NO₄P]⁺ with a theoretical m/z of 184.07.
Synthesis and Applications
Synthesis
The synthesis of Phosphocholine chloride calcium salt tetrahydrate typically involves a two-step process:
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Phosphorylation of Choline: Choline chloride is reacted with a phosphorylating agent, such as phosphoric acid or phosphoryl chloride, to form phosphocholine chloride.[5]
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Salt Formation and Crystallization: The resulting phosphocholine chloride is then treated with a calcium salt, such as calcium chloride, calcium carbonate, or calcium hydroxide, in an aqueous solution.[5] The tetrahydrate is subsequently crystallized from the solution.
Applications
Phosphocholine chloride calcium salt tetrahydrate serves as a valuable reagent in several areas of research:
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Biochemical Research: As a stable source of phosphocholine, it is used in studies of lipid metabolism and membrane biophysics.
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Immunology: It is used for the purification of anti-phosphorylcholine (PC) antibodies.
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Enzymology: It can be used as a substrate for the hydrolysis of phosphomonoesters.
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Drug Delivery: The phosphocholine headgroup is zwitterionic and highly hydrophilic, making it a common component in the design of biocompatible drug delivery systems, such as liposomes and nanoparticles, to improve their stability and reduce immunogenicity.
Conclusion
Phosphocholine chloride calcium salt tetrahydrate is a chemically and biologically significant compound. Its structure, while not yet fully elucidated by X-ray crystallography, is well-characterized by a range of spectroscopic and analytical techniques. As a key intermediate in phosphatidylcholine biosynthesis, it plays a crucial role in cellular function. The information and protocols provided in this guide are intended to support researchers and scientists in their investigations and applications of this versatile molecule.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. Buy Phosphocholine chloride calcium salt tetrahydrate (EVT-1489235) | 72556-74-2 [evitachem.com]
- 3. Calcium phosphorylcholine chloride tetrahydrate | C5H21CaClNO8P | CID 16219816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Method for preparing phosphorylcholine chloride calcium salt tetrahydrate - Eureka | Patsnap [eureka.patsnap.com]
